molecular formula C8H3ClN2S B8699125 2-chloro-4-cyanophenyl isothiocyanate

2-chloro-4-cyanophenyl isothiocyanate

Cat. No.: B8699125
M. Wt: 194.64 g/mol
InChI Key: SSCHOBJLMMBIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isothiocyanate group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyanophenyl isothiocyanate typically involves the reaction of 3-chloro-4-aminobenzonitrile with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:

    Starting Material: 3-Chloro-4-aminobenzonitrile.

    Reagent: Thiophosgene (or an alternative isothiocyanate-forming reagent).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyanophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-cyanophenyl isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyanophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in bioconjugation and labeling studies, where it can modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-isocyanato-benzonitrile: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    4-Isothiocyanato-benzonitrile: Lacks the chlorine substituent at the third position.

    3-Bromo-4-isothiocyanato-benzonitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-chloro-4-cyanophenyl isothiocyanate is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

3-chloro-4-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H3ClN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H

InChI Key

SSCHOBJLMMBIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of thiophosgene (2 mL) in water (5 mL) was added 4-amino-3-chloro-benzonitrile (1 g, 7 mmol) in small portions over a period of 1 h at 25° C. The mixture was extracted with ethyl acetate (3×25 mL). Combined organic phase was washed with brine (1×50 mL), dried (MgSO4) and concentrated to dryness in vacuo. The title compound 3d was obtained as a tan solid (1.3 g, 96% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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